molecular formula C24H25ClO3 B11155710 3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11155710
M. Wt: 396.9 g/mol
InChI Key: HKUNILASXLNZPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the core benzo[c]chromen-6-one structureCommon reagents used in these steps include chlorinating agents, such as thionyl chloride, and alkylating agents, such as 4-tert-butylbenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalytic systems, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a dihydro derivative .

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substituents, which can impart distinct chemical and biological properties. The tert-butyl group, for example, can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C24H25ClO3

Molecular Weight

396.9 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H25ClO3/c1-24(2,3)16-10-8-15(9-11-16)14-27-22-13-21-19(12-20(22)25)17-6-4-5-7-18(17)23(26)28-21/h8-13H,4-7,14H2,1-3H3

InChI Key

HKUNILASXLNZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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